molecular formula C17H13BrN4O5S B409311 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 332100-52-4

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B409311
CAS No.: 332100-52-4
M. Wt: 465.3g/mol
InChI Key: LENGIZQQDRTBKR-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-methoxy-2-nitroaniline in the presence of acetic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom in the oxadiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the oxadiazole ring, makes it a versatile compound for various applications.

Properties

CAS No.

332100-52-4

Molecular Formula

C17H13BrN4O5S

Molecular Weight

465.3g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C17H13BrN4O5S/c1-26-10-6-7-13(14(8-10)22(24)25)19-15(23)9-28-17-21-20-16(27-17)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23)

InChI Key

LENGIZQQDRTBKR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)[N+](=O)[O-]

Origin of Product

United States

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